2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid
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Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves multiple steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzaldehyde.
Reaction Steps:
Industrial Production: Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethyl acetate.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of methoxy groups.
Common Reagents and Conditions: Common reagents include Lawesson’s reagent, potassium hydroxide, and m-chloroperoxybenzoic acid.
Major Products: The major products formed depend on the specific reaction conditions but can include various oxidized or reduced derivatives.
Scientific Research Applications
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol involves several pathways:
Anticancer Activity: It inhibits tubulin polymerization, which is crucial for cell mitosis, thereby preventing cancer cell division.
Apoptosis Induction: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.
Molecular Targets: The primary molecular targets include tubulin and various signaling pathways involved in cell cycle regulation.
Comparison with Similar Compounds
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol can be compared with other bibenzyl derivatives:
Similar Compounds:
This compound’s diverse applications and unique properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
911193-51-6 |
---|---|
Molecular Formula |
C18H25O9P |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid |
InChI |
InChI=1S/C18H22O5.H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;1-5(2,3)4/h7-11,19H,5-6H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
DOOJJCRUFMUVIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)O |
Origin of Product |
United States |
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